Protein Kinase Inhibitor

PKA inhibition Ki comparison peptide inhibitor

Select PKI (5-24) for unambiguous PKA inhibition in biochemical and cell-lysate-based kinase assays. Its pseudosubstrate mechanism is ATP-independent, delivering consistent readouts regardless of fluctuating ATP levels—unlike ATP-competitive H-89 or KT5720—and its near-absolute selectivity for PKA over PKG eliminates cross-inhibition artifacts. Not cell-permeable; for intact-cell work, pair with a validated delivery strategy or procure a cell-permeable alternative. Not recommended for platelet or hematological studies due to PKA-independent platelet activation. Confirm your experimental design aligns before ordering.

Molecular Formula C94H148N32O31
Molecular Weight 2222.4 g/mol
Cat. No. B13783563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProtein Kinase Inhibitor
Molecular FormulaC94H148N32O31
Molecular Weight2222.4 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)O)NC(=O)C(C(C)O)N
InChIInChI=1S/C94H148N32O31/c1-11-42(3)70(124-85(150)58(31-50-19-14-13-15-20-50)117-84(149)61(35-67(135)136)116-74(139)44(5)110-81(146)57(32-51-24-26-53(131)27-25-51)119-90(155)73(49(10)130)126-86(151)69(96)47(8)128)88(153)112-45(6)75(140)122-63(40-127)77(142)107-38-65(133)114-55(22-17-29-105-93(99)100)80(145)125-72(48(9)129)87(152)108-39-66(134)113-54(21-16-28-104-92(97)98)78(143)115-56(23-18-30-106-94(101)102)79(144)118-60(34-64(95)132)82(147)111-46(7)76(141)123-71(43(4)12-2)89(154)120-59(33-52-37-103-41-109-52)83(148)121-62(91(156)157)36-68(137)138/h13-15,19-20,24-27,37,41-49,54-63,69-73,127-131H,11-12,16-18,21-23,28-36,38-40,96H2,1-10H3,(H2,95,132)(H,103,109)(H,107,142)(H,108,152)(H,110,146)(H,111,147)(H,112,153)(H,113,134)(H,114,133)(H,115,143)(H,116,139)(H,117,149)(H,118,144)(H,119,155)(H,120,154)(H,121,148)(H,122,140)(H,123,141)(H,124,150)(H,125,145)(H,126,151)(H,135,136)(H,137,138)(H,156,157)(H4,97,98,104)(H4,99,100,105)(H4,101,102,106)/t42-,43-,44-,45-,46-,47+,48+,49+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,69-,70-,71-,72-,73-/m0/s1
InChIKeyAXOXZJJMUVSZQY-OCDBTFLZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cAMP-Dependent Protein Kinase Inhibitor (PKI 5‑24): Procurement‑Relevant Differentiators for Selective PKA Inhibition


cAMP-Dependent Protein Kinase Inhibitor (PKI 5‑24), also referred to as PKI (5‑24) or PKA Inhibitor (5‑24), is a synthetic 20‑amino‑acid peptide (CAS 99534‑03‑9) derived from the naturally occurring heat‑stable inhibitor protein PKI. It acts as a potent, competitive, and non‑reversible inhibitor of cAMP‑dependent protein kinase A (PKA) with a Ki of 2.3 nM [REFS‑1]. The peptide corresponds to residues 5‑24 of the native PKI sequence and is widely employed in biochemical and cell‑signaling research to dissect PKA‑mediated pathways.

Why Generic PKA Inhibitor Substitution Fails: The Case Against Interchanging PKI (5‑24) with H‑89 or KT5720


PKA inhibitors are not functionally interchangeable. PKI (5‑24), H‑89, and KT5720 differ fundamentally in mechanism of action, potency, selectivity for PKA over PKG, and cell permeability. Recent work demonstrates that commonly used PKA inhibitors yield discordant results in intact‑cell models—for example, H‑89 inhibits both PKA and PKG while KT5720 may fail to inhibit PKA in certain contexts, and PKI can trigger PKA‑independent platelet activation [REFS‑1]. These discrepancies make it essential to select the inhibitor whose profile matches the specific experimental design rather than substituting one for another.

PKI (5‑24) Quantitative Differentiation: Evidence‑Backed Performance Against Closest Comparators


PKI (5‑24) Exhibits 21‑Fold Higher PKA Inhibitory Potency Than H‑89 and 26‑Fold Higher Than KT5720

PKI(5‑24) inhibits PKA with a Ki of 2.3 nM [REFS‑1], whereas the commonly used small‑molecule PKA inhibitors H‑89 and KT5720 display Ki values of 48 nM [REFS‑2] and 60 nM [REFS‑3], respectively. This represents a 21‑fold improvement over H‑89 and a 26‑fold improvement over KT5720 in cell‑free kinase inhibition assays.

PKA inhibition Ki comparison peptide inhibitor

PKI (5‑24) Provides Near‑Absolute Selectivity for PKA Over PKG, Contrasting with the Modest Selectivity of H‑89

PKI(5‑24) is described as an extremely weak inhibitor of cGMP‑dependent protein kinase (PKG) [REFS‑1], implying a selectivity ratio well above 1000‑fold. In contrast, H‑89 exhibits only 10‑fold selectivity for PKA over PKG [REFS‑2]. The PKG‑selective small molecule KT5823 inhibits PKG with a Ki of 0.23 µM but also inhibits PKA with a Ki >10 µM [REFS‑3], highlighting the unique PKA‑centric selectivity of PKI(5‑24).

kinase selectivity PKA vs PKG off‑target inhibition

PKI (5‑24) Is Not Cell‑Permeable: A Decisive Criterion for Choosing Between Peptide and Small‑Molecule PKA Inhibitors

PKI(5‑24) is explicitly documented as not cell‑permeable [REFS‑1], necessitating delivery via microinjection, electroporation, or conjugation to cell‑penetrating peptides for intracellular use. Conversely, H‑89 and KT5720 are cell‑permeable small molecules [REFS‑2, REFS‑3]. This dichotomous property directly dictates the experimental systems in which each inhibitor is viable.

cell permeability peptide delivery assay design

PKI (5‑24) Can Independently Activate Platelets: A Confounding Off‑Target Effect Not Observed with KT5720

In a head‑to‑head comparison in human platelets, PKI inhibited PKA activity but simultaneously triggered strong PKA‑independent platelet activation. In the same study, KT5720 did not inhibit PKA and had no effect on platelet activation [REFS‑1]. This demonstrates that PKI(5‑24) can introduce serious confounding artifacts in certain biological contexts.

platelet activation off‑target effects ex vivo pharmacology

PKI (5‑24) Acts as a Pseudosubstrate Inhibitor, Providing ATP‑Independent Inhibition Distinct from ATP‑Competitive Inhibitors

PKI(5‑24) binds to the catalytic subunit of PKA via a pseudosubstrate mechanism, displacing the regulatory subunit and inhibiting phosphorylation in a manner independent of ATP concentration [REFS‑1]. H‑89 and KT5720, by contrast, compete with ATP for binding to the catalytic site [REFS‑2, REFS‑3]. This mechanistic distinction is functionally relevant when intracellular ATP levels fluctuate or when studying ATP‑binding‑site mutants.

pseudosubstrate inhibitor ATP‑independent kinase mechanism

PKI (5‑24) Application Scenarios: Evidence‑Driven Guidance for Optimal Deployment


Cell‑Free PKA Activity Assays Requiring Maximal Selectivity and Potency

In biochemical kinase assays or cell‑lysate‑based screening campaigns where PKA activity must be blocked without cross‑inhibiting PKG, PKI (5‑24) is the preferred choice. Its Ki of 2.3 nM [REFS‑1] and near‑absolute selectivity for PKA over PKG [REFS‑2] ensure unambiguous data [REFS‑3] and avoid the 10‑fold selectivity limitation of H‑89.

Experiments with Variable ATP Concentrations or ATP‑Binding‑Site Mutants

Because PKI (5‑24) inhibits PKA through a pseudosubstrate mechanism independent of ATP concentration [REFS‑4], it is superior to ATP‑competitive inhibitors (H‑89, KT5720) when studying ATP‑binding‑site mutants or when endogenous ATP levels may fluctuate. This ensures consistent inhibitory readouts across diverse experimental conditions.

Intact‑Cell PKA Inhibition Studies Favor Small‑Molecule Alternatives

PKI (5‑24) is not cell‑permeable [REFS‑5] and requires invasive delivery methods. For intact‑cell experiments where non‑invasive PKA inhibition is needed, cell‑permeable alternatives such as H‑89 or KT5720 should be procured. PKI (5‑24) should only be considered for intracellular work if a validated delivery strategy (e.g., microinjection, electroporation, or cell‑penetrating peptide conjugation) is employed.

Platelet and Hematological Research Requiring Caution

PKI (5‑24) has been shown to induce strong PKA‑independent platelet activation [REFS‑6], making it unsuitable for studies involving platelet function or other hematological models where this off‑target effect could confound results. Researchers in this domain should consider alternative PKA inhibitors (e.g., KT5720, which did not activate platelets in the same study) or use adenylate/guanylate cyclase inhibitors as described in the literature.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Protein Kinase Inhibitor

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.